2-Bromo-5-(bromomethyl)furan

Catalog No.
S695973
CAS No.
251649-67-9
M.F
C5H4Br2O
M. Wt
239.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(bromomethyl)furan

CAS Number

251649-67-9

Product Name

2-Bromo-5-(bromomethyl)furan

IUPAC Name

2-bromo-5-(bromomethyl)furan

Molecular Formula

C5H4Br2O

Molecular Weight

239.89 g/mol

InChI

InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2

InChI Key

UMVPLLFFXMZXPF-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)CBr

Canonical SMILES

C1=C(OC(=C1)Br)CBr

Synthesis

2-Bromo-5-(bromomethyl)furan is an organic compound containing a furan ring, a five-membered heterocycle with one oxygen atom. While not as common as some other furans, it has been the subject of research into its synthesis. Scientific literature describes methods for the preparation of 2-Bromo-5-(bromomethyl)furan from various starting materials [].

2-Bromo-5-(bromomethyl)furan is a brominated derivative of furan, characterized by the presence of two bromine atoms at the 2 and 5 positions of the furan ring. Its molecular formula is C5H4Br2OC_5H_4Br_2O, and it exhibits unique chemical properties due to the presence of multiple bromine substituents, which enhance its reactivity. This compound is often utilized in various synthetic applications due to its ability to participate in electrophilic substitutions and other organic transformations.

The reactivity of 2-Bromo-5-(bromomethyl)furan is influenced by the electronegative bromine atoms, which can facilitate nucleophilic attacks. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine substituents make the furan ring more susceptible to electrophilic attack, allowing for further functionalization.
  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, which are valuable for constructing complex molecular architectures.

Several methods have been developed for synthesizing 2-Bromo-5-(bromomethyl)furan:

  • Bromination of Furan Derivatives: Bromination reactions using elemental bromine or brominating agents can introduce bromine atoms at specific positions on the furan ring.
  • Bromodecarboxylation: This method involves the conversion of carboxylic acid derivatives into brominated products through a bromodecarboxylation process .
  • Wittig Reaction: Utilizing stabilized phosphorus ylides in a Wittig reaction can lead to the formation of brominated furan derivatives from suitable precursors .

2-Bromo-5-(bromomethyl)furan finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities.
  • Agricultural Chemicals: The compound may be employed in synthesizing agrochemicals due to its potential biological activity.

Interaction studies involving 2-Bromo-5-(bromomethyl)furan primarily focus on its reactivity with nucleophiles and electrophiles. Its ability to form adducts with various reagents makes it a valuable compound for exploring reaction mechanisms and developing new synthetic methodologies. Studies have demonstrated its capacity to interfere with microbial communication and biofilm formation, indicating potential applications in antimicrobial development .

Several compounds share structural similarities with 2-Bromo-5-(bromomethyl)furan. Here are some notable examples:

Compound NameStructureKey Features
3-BromofuranC4H3BrOExhibits different reactivity patterns due to position.
5-BromofurfuralC5H4BrO2Contains an aldehyde group; used in organic synthesis.
3-(Bromomethyl)furan-2,5-dioneC5H4BrO2Highly reactive; used as an intermediate in various syntheses.
2-Bromo-3-methylfuranC5H6BrOExhibits distinct biological activities; less studied than others.

Uniqueness of 2-Bromo-5-(bromomethyl)furan

What sets 2-Bromo-5-(bromomethyl)furan apart from these similar compounds is its dual bromination pattern on the furan ring, which enhances its electrophilicity and reactivity compared to other derivatives. This unique substitution pattern allows for diverse synthetic applications and potential biological activities that are still being explored.

The development of brominated furans traces back to early 20th-century studies on furan derivatives, though 2-bromo-5-(bromomethyl)furan emerged as a distinct entity in later decades. Key milestones include:

PeriodDevelopmental MilestoneReference
1970s–1980sEarly bromination methods for furans, including radical halogenation and electrophilic substitution.
2000sSynthesis of related brominated furans (e.g., 5-acetoxymethyl-2-vinylfuran) via NBS-mediated bromination.
2010sRecognition of 2-bromo-5-(bromomethyl)furan as a precursor for antimicrobial agents and quorum-sensing inhibitors.

The compound’s synthesis typically involves bromination of furan precursors, such as 5-methylfuran, using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) or elemental bromine under controlled conditions.

Significance in Heterocyclic Chemistry

2-Bromo-5-(bromomethyl)furan occupies a unique position in heterocyclic chemistry due to its:

Reactivity Profile

  • Nucleophilic Substitution: The bromine atoms act as leaving groups, enabling substitution with amines, alkoxides, or thiols to form diverse derivatives.
  • Cross-Coupling Reactions: The compound participates in Suzuki-Miyaura or Heck couplings to generate arylated furans, as demonstrated in nickel-catalyzed defluorinative arylations.
  • Cyclization Potential: The bromomethyl group can undergo intramolecular cyclization to form fused heterocycles, such as thiophenes or pyrroles.

Applications in Drug Discovery

  • Antimicrobial Agents: Derivatives exhibit activity against multi-resistant bacterial strains, attributed to disruption of quorum sensing or biofilm formation.
  • Intermediate for Natural Products: Serves as a precursor for urolithins, metabolites with potential neuroprotective properties.

Structural Classification and Nomenclature

IUPAC Nomenclature

The compound is classified as:

  • Parent Structure: Furan (C₅H₄O)
  • Substituents:
    • Bromine at position 2
    • Bromomethyl group (-CH₂Br) at position 5

Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₄Br₂O
Molecular Weight239.89 g/mol
CAS Number251649-67-9
SMILESBrCC1=CC=C(Br)O1
PubChem CID21051480

Current Research Landscape and Applications

Synthetic Applications

Reaction TypeExample ProcessOutcomeReference
Nucleophilic SubstitutionReaction with sodium methoxideFormation of 5-(methoxymethyl)furan
Cross-CouplingNickel-catalyzed coupling with arylboronic acidsBiaryl furans for optoelectronics
CyclizationIntramolecular Heck reactionPolycyclic heterocycles

Emerging Research Directions

  • Antimicrobial Development: Exploration of brominated furans as quorum-sensing inhibitors, targeting bacterial communication networks.
  • Materials Science: Use in synthesizing π-conjugated systems for organic electronics, leveraging the furan’s aromatic stability and bromine’s electron-withdrawing effects.
  • Sustainable Synthesis: Transition-metal-free routes, such as photooxidation of dienes to furans, reducing reliance on hazardous catalysts.

Direct Halogenation of Furan Substrates

Direct halogenation remains the most straightforward approach for introducing bromine atoms into the furan ring system. The high electron density of the furan ring, particularly at the 2- and 5-positions, makes it highly susceptible to electrophilic attack [1] [2]. Classical methods employ molecular bromine in combination with Lewis acid catalysts such as ferric chloride or aluminum chloride.

The reaction mechanism proceeds through electrophilic aromatic substitution, where the bromine molecule, activated by the Lewis acid catalyst, attacks the electron-rich furan ring preferentially at the 2-position [3]. The formation of an arenium ion intermediate (sigma complex) is the rate-determining step, followed by rapid deprotonation to restore aromaticity .

When using bromine with ferric chloride at room temperature, typical yields range from 60-80% for mono-brominated products [5]. However, the challenge lies in achieving selective bis-bromination to obtain the desired 2-bromo-5-(bromomethyl)furan structure. Sequential bromination strategies have been developed where initial bromination at the 2-position is followed by side-chain bromination using specialized conditions [6].

The use of aluminum chloride as a catalyst offers enhanced reactivity at controlled temperatures (0-25°C), yielding 65-85% of brominated products [7]. Critical parameters include precise temperature control to prevent over-bromination and furan ring degradation, which can occur at elevated temperatures due to the inherent instability of the furan system under acidic conditions [8].

Regioselective Bromination Strategies

Achieving precise regiocontrol in furan bromination requires sophisticated approaches that exploit the electronic and steric properties of the substrate and brominating agents. N-Bromosuccinimide (NBS) has emerged as the preferred reagent for regioselective bromination due to its mild reaction conditions and excellent functional group compatibility [9] .

The mechanism of NBS bromination involves a radical chain process initiated by light or radical initiators such as azobisisobutyronitrile (AIBN) [11]. The initial step involves homolytic cleavage of the N-Br bond to generate bromine radicals, which then abstract hydrogen atoms from specific positions on the furan ring or associated alkyl substituents [12].

For 2-bromo-5-(bromomethyl)furan synthesis, a two-stage protocol is typically employed. First, electrophilic bromination introduces bromine at the 2-position using mild conditions (NBS in acetonitrile with catalytic hydrochloric acid) [13]. This approach achieves 75-95% yields with excellent regioselectivity favoring the 2-position over the 3-position due to the superior stabilization of the resulting sigma complex through resonance with the oxygen heteroatom [14].

The second bromination step targets the methyl substituent at the 5-position through radical bromination. This transformation requires careful optimization of radical initiator concentration and reaction temperature to achieve selective mono-bromination of the methyl group while avoiding ring bromination [15]. Typical conditions involve NBS in carbon tetrachloride or dichloromethane under reflux with AIBN as the radical initiator, providing 70-90% yields of the desired product [16].

Advanced regioselective strategies incorporate directing groups that can influence the site of bromination through coordination effects. Palladium-catalyzed C-H activation protocols have been developed that utilize pyridine-based directing groups to achieve precise regiocontrol . These methods offer exceptional selectivity but require specialized ligand design and careful optimization of reaction conditions [18].

Functional Group Transformation Approaches

Functional group transformation strategies provide alternative pathways to 2-bromo-5-(bromomethyl)furan through the modification of pre-existing substituents on the furan ring. These approaches are particularly valuable when direct bromination methods prove challenging or when specific substitution patterns are required [19].

One established route involves the conversion of 5-methylfuran-2-carboxaldehyde through a sequence of functional group manipulations. The aldehyde group can be reduced to the corresponding alcohol, followed by bromination using phosphorus tribromide or hydrobromic acid to install the bromomethyl functionality [20]. Concurrent or subsequent bromination at the 2-position using NBS under controlled conditions provides access to the target compound [21].

Alternative transformation sequences start from furfural derivatives, which are readily available from biomass sources [22]. The Vilsmeier-Haack reaction can be employed to introduce formyl groups at specific positions on the furan ring, which can subsequently be reduced and converted to bromomethyl groups [23]. This approach offers the advantage of utilizing renewable feedstocks while providing good regioselectivity [24].

Copper-catalyzed cross-coupling reactions have been developed for the introduction of functionalized substituents that can be further transformed to bromomethyl groups [25]. These methods typically involve the coupling of organocopper reagents with halogenated furan precursors, followed by functional group manipulation to achieve the desired substitution pattern [26].

The conversion of hydroxymethyl groups to bromomethyl groups represents another important transformation pathway. Treatment of 2-bromo-5-(hydroxymethyl)furan with phosphorus tribromide or hydrobromic acid under controlled conditions provides efficient access to the target compound [27]. This approach requires careful optimization to prevent competing reactions such as ether formation or ring opening [28].

Multi-step Synthetic Routes

Complex multi-step synthetic routes offer access to 2-bromo-5-(bromomethyl)furan when direct methods are not feasible or when specific stereochemical or regiochemical requirements must be met. These approaches typically involve the construction of the furan ring system followed by selective functionalization [29].

One established multi-step route begins with the synthesis of substituted furan precursors from readily available starting materials such as 1,4-dicarbonyl compounds [30]. The Paal-Knorr furan synthesis provides a reliable method for constructing furan rings with pre-installed substituents that can be further elaborated to introduce the required bromine atoms [31].

A representative sequence involves the preparation of 2-acetyl-5-methylfuran through Friedel-Crafts acylation of 2-methylfuran using acetic anhydride and zinc chloride catalyst [32]. The acetyl group serves as a directing group for subsequent bromination at the 5-position, while the methyl group can be selectively brominated using NBS under radical conditions [33]. Final reduction of the acetyl group and bromination provides access to the target compound [34].

Alternative multi-step approaches utilize ring-closing metathesis (RCM) strategies to construct substituted furan rings from acyclic precursors [35]. These methods offer excellent control over substitution patterns but require specialized catalysts and reaction conditions [36]. The advantage of this approach lies in the ability to introduce complex substitution patterns that would be difficult to achieve through direct functionalization methods [37].

Transition metal-catalyzed cyclization reactions provide another avenue for multi-step synthesis. Palladium-catalyzed carbonylation of alkenyl halides in the presence of carbon monoxide can generate furan rings with defined substitution patterns [38]. Subsequent functionalization using established bromination protocols provides access to the desired products [39].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 2-bromo-5-(bromomethyl)furan has become increasingly important due to growing environmental concerns and regulatory requirements [40]. Green chemistry approaches focus on reducing waste generation, eliminating toxic solvents, and developing atom-economical processes [41].

Catalytic bromination methods represent a significant advancement in green chemistry applications. Iron-catalyzed bromination using hydrogen peroxide and ammonium bromide provides a biomimetic approach that operates under mild conditions [42]. This method mimics the action of haloperoxidase enzymes and offers excellent functional group tolerance while generating water as the only byproduct [43].

Aqueous media reactions have been explored as alternatives to organic solvent-based processes. While traditional furan chemistry is limited in aqueous systems due to the hydrophobic nature of the substrates, the development of surfactant-mediated reactions and water-soluble catalysts has opened new possibilities [44]. Phase-transfer catalysis using quaternary ammonium salts enables bromination reactions to proceed efficiently in biphasic water-organic systems [45].

Microwave-assisted synthesis offers significant energy savings and reaction time reductions compared to conventional heating methods [46]. The selective heating of polar brominating agents and catalysts allows for rapid and efficient bromination while minimizing side reactions [47]. Typical microwave-assisted bromination reactions can be completed in minutes rather than hours, with comparable or superior yields to conventional methods [48].

Flow chemistry represents a particularly promising green chemistry approach for continuous manufacturing of brominated furans [49]. Continuous flow processes offer improved heat and mass transfer, enhanced safety through reduced reagent inventories, and the ability to integrate multiple synthetic steps [50]. The development of flow-compatible bromination protocols has demonstrated the feasibility of continuous production of halogenated heterocycles [51].

Solvent-free bromination reactions have been developed using solid-supported reagents and mechanochemical activation [52]. These methods eliminate the need for organic solvents while often providing enhanced reactivity through intimate mixing of reactants [53]. Ball-milling techniques have been successfully applied to furan bromination, achieving excellent yields without the use of traditional solvents [54].

Industrial Scale Synthesis Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including safety, environmental impact, cost-effectiveness, and regulatory compliance [55]. The production of 2-bromo-5-(bromomethyl)furan at commercial scale presents unique challenges due to the reactive nature of the product and the specialized handling requirements for brominating agents [56].

Process safety represents the primary concern in industrial bromination operations. Bromine and related compounds are highly corrosive and toxic, requiring specialized equipment and comprehensive safety protocols. The design of bromination reactors must incorporate appropriate materials of construction, emergency response systems, and containment measures to prevent environmental release.

Environmental impact assessment and waste management are critical considerations for industrial implementation. Brominated organic compounds are subject to strict environmental regulations, requiring the development of closed-loop processes and waste treatment systems [57]. The implementation of solvent recovery and recycling systems can significantly reduce the environmental footprint while improving process economics [58].

Cost optimization strategies focus on catalyst efficiency and recyclability, raw material utilization, and energy consumption [59]. The development of heterogeneous catalysts that can be easily separated and reused offers significant economic advantages over homogeneous systems [60]. Process intensification through the use of continuous flow reactors and integrated separation systems can reduce capital and operating costs [61].

Quality control and product purity requirements necessitate the implementation of continuous monitoring systems and advanced analytical techniques [62]. The light-sensitive nature of brominated products requires specialized storage and handling procedures to maintain product quality during production and distribution [63].

Regulatory compliance involves meeting requirements under various international frameworks including REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) in Europe and TSCA (Toxic Substances Control Act) in the United States [64]. The classification of brominated compounds as substances of concern requires comprehensive toxicological and environmental fate studies.

Scalability assessment involves the evaluation of reaction kinetics, heat and mass transfer limitations, and equipment design considerations. The development of pilot-scale processes provides valuable data for full-scale implementation while minimizing technical and commercial risks. Continuous flow processes offer particular advantages for scale-up due to their inherent scalability and improved process control.

Future industrial development will likely focus on the integration of green chemistry principles, process automation, and advanced control systems. The implementation of artificial intelligence and machine learning techniques for process optimization and predictive maintenance represents an emerging trend in specialty chemical manufacturing.

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Dates

Last modified: 08-15-2023

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